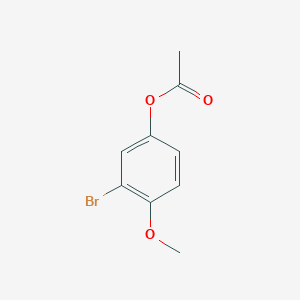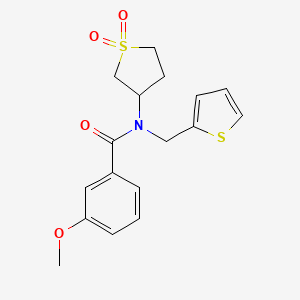![molecular formula C22H27N3O6S2 B2821404 methyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-87-0](/img/structure/B2821404.png)
methyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains an acetyl group (CH3CO-), a carboxylate ester group (-COOCH3), and a sulfamoyl group (-SO2NH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring would add rigidity to the structure, and the other functional groups could form additional interactions that would influence the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be determined by its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution, the carboxylate ester group could be hydrolyzed to form a carboxylic acid and an alcohol, and the sulfamoyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester and sulfamoyl groups could make it more soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Bakhite, Abdel-rahman, and Al-Taifi (2004) explored the synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d] pyrimidine derivatives and evaluated their antimicrobial activities. This study illustrates the potential of thienopyridine compounds in developing new antimicrobials (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Molecular Docking and In Vitro Screening
- Flefel et al. (2018) conducted synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives, showing their application in drug development through computational and biological assays (Flefel et al., 2018).
Synthesis of Pyridylalanines
- Döbler, Kreuzfeld, Michalik, and Krause (1996) reported the asymmetric synthesis of 3- and 4-pyridylalanines, highlighting the importance of such compounds in medicinal chemistry and the development of novel therapeutic agents (Döbler et al., 1996).
Novel Compounds with Biological Activities
- Wanare (2022) discussed the design, synthesis, and evaluation of novel thiopyrimidine-glucuronide compounds with promising biological activities, demonstrating the versatility of pyridine derivatives in enhancing the efficacy and selectivity of pharmacological agents (Wanare, 2022).
Propriétés
IUPAC Name |
methyl 6-acetyl-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S2/c1-5-25(6-2)33(29,30)16-9-7-15(8-10-16)20(27)23-21-19(22(28)31-4)17-11-12-24(14(3)26)13-18(17)32-21/h7-10H,5-6,11-13H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZMGGFZVFCFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide](/img/structure/B2821321.png)
![Methyl 5-oxospiro[2.3]hexane-1-carboxylate](/img/structure/B2821322.png)


![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2821329.png)
![7-Chloro-4-methyl-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2821330.png)
![3-allyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2821332.png)



![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2821339.png)


![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2821344.png)